molecular formula C12H17NO3 B3615918 3-(3,4-dimethoxyphenyl)-N-methylpropanamide

3-(3,4-dimethoxyphenyl)-N-methylpropanamide

Cat. No. B3615918
M. Wt: 223.27 g/mol
InChI Key: SPVFMJNOROBLGX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step sequence starting from vanillin . A shorter synthesis sequence involves a Povarov cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal . The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .


Chemical Reactions Analysis

The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor. This property allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the compound “3,4-Dimethoxyphenylacetic acid” has a melting point of 96 - 98 °C and a boiling point of 293.08°C .

Mechanism of Action

While the exact mechanism of action for “3-(3,4-dimethoxyphenyl)-N-methylpropanamide” is not available, similar compounds are known to have various effects. For example, they can inhibit cellular physiology and can be used in the treatment of bacteria in biological systems .

Safety and Hazards

Safety data sheets suggest that similar compounds should be handled with care to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Future Directions

Future research could focus on the biosynthesis of similar compounds and their potential therapeutic uses . For example, N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13-12(14)7-5-9-4-6-10(15-2)11(8-9)16-3/h4,6,8H,5,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVFMJNOROBLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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